REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[OH2:7].[CH3:8][C:9]1([CH3:17])[C@H:15]2[CH2:16][C@@H:10]1[CH2:11][CH2:12][C:13]2=C>C(Cl)Cl>[CH3:8][C:9]1([CH3:17])[CH:15]2[CH2:16][CH:10]1[CH2:11][CH2:12][C:13]2=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
(−)-β-Pinene
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
CC1([C@H]2CCC(=C)[C@@H]1C2)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Type
|
CUSTOM
|
Details
|
to stir until TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a homogenous mixture
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through fritted glass
|
Type
|
WASH
|
Details
|
the residue was washed twice with 50 mL of methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1C2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[OH2:7].[CH3:8][C:9]1([CH3:17])[C@H:15]2[CH2:16][C@@H:10]1[CH2:11][CH2:12][C:13]2=C>C(Cl)Cl>[CH3:8][C:9]1([CH3:17])[CH:15]2[CH2:16][CH:10]1[CH2:11][CH2:12][C:13]2=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
(−)-β-Pinene
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
CC1([C@H]2CCC(=C)[C@@H]1C2)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Type
|
CUSTOM
|
Details
|
to stir until TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a homogenous mixture
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through fritted glass
|
Type
|
WASH
|
Details
|
the residue was washed twice with 50 mL of methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1C2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[OH2:7].[CH3:8][C:9]1([CH3:17])[C@H:15]2[CH2:16][C@@H:10]1[CH2:11][CH2:12][C:13]2=C>C(Cl)Cl>[CH3:8][C:9]1([CH3:17])[CH:15]2[CH2:16][CH:10]1[CH2:11][CH2:12][C:13]2=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
(−)-β-Pinene
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
CC1([C@H]2CCC(=C)[C@@H]1C2)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Type
|
CUSTOM
|
Details
|
to stir until TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a homogenous mixture
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through fritted glass
|
Type
|
WASH
|
Details
|
the residue was washed twice with 50 mL of methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1C2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |